7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . It has a molecular formula of C20H20BrN5O4S and a molecular weight of 506.38. Pyrimidine derivatives have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
Pyrimidine derivatives can be synthesized through various methods . Some of the most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . For instance, one method involves the reaction of enamidonitrile with CS in the presence of sodium methoxide to give a pyrimidinethione derivative . Another method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . Yet another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains a bromophenyl group, a dimethyl group, a morpholino group, and a thio group.Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by its functional groups. For instance, the bromophenyl group could undergo nucleophilic aromatic substitution reactions, and the thio group could participate in oxidation-reduction reactions .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Evaluation
Research demonstrates the utility of related pyrimidine derivatives in the development of antimicrobial agents. For instance, the microwave-assisted synthesis of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives has been explored for antimicrobial activities. This synthesis technique, notable for improving reaction yields and reducing environmental impact, yielded compounds that exhibited moderate to low antimicrobial activities against investigated species (Faty, Rashed, & Youssef, 2015).
Synthesis of New Derivatives for Potential Biological Activities
Another study focused on the synthesis of new derivatives of pyrimidine, showcasing the chemical flexibility and potential for producing compounds with varied biological activities. Cyclocondensation reactions led to compounds that, upon further modification, could offer a foundation for developing pharmacologically active molecules (Karimian, Eshghi, Bakavoli, & Shiri, 2017).
Photophysical Properties and pH-Sensing Application
The design and synthesis of pyrimidine-phthalimide derivatives highlight the compound's potential in photophysical applications. These derivatives, exhibiting aggregation-induced emission (AIE) characteristics and solvatochromism, demonstrate how structural manipulation of pyrimidine derivatives can lead to materials with novel photophysical properties and applications in pH sensing (Yan, Meng, Li, Ge, & Lu, 2017).
Green Chemistry Approaches in Synthesis
The development of environmentally friendly synthetic methods is also a significant area of research. For instance, the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones using thiourea dioxide as a recyclable catalyst in aqueous media offers a green and efficient method for producing a wide range of derivatives. This approach emphasizes the importance of sustainable practices in chemical synthesis (Verma & Jain, 2012).
Future Directions
Mechanism of Action
Mode of Action
Many pyrimidine derivatives interact with biological targets by mimicking the natural pyrimidine bases, thymine, cytosine, and uracil .
Biochemical Pathways
Pyrimidine derivatives can be involved in a wide range of biochemical pathways due to their structural similarity to natural pyrimidine bases .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its specific chemical structure and can vary widely among different pyrimidine derivatives .
Result of Action
The effects of pyrimidine derivatives can be diverse, depending on their specific targets and mode of action .
Action Environment
Environmental factors can affect the action of a compound in complex ways, depending on the specific properties of the compound .
Properties
IUPAC Name |
7-(4-bromophenyl)-1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O4S/c1-24-17-15(19(28)25(2)20(24)29)18(31-11-14(27)26-7-9-30-10-8-26)23-16(22-17)12-3-5-13(21)6-4-12/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVNAUVUPBKJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)Br)SCC(=O)N4CCOCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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